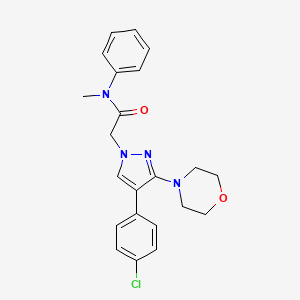

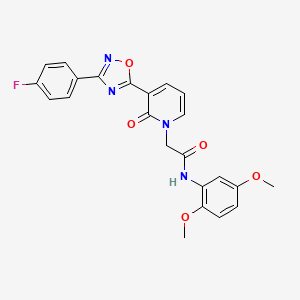

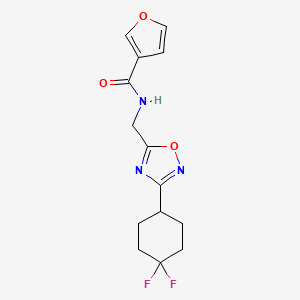

![molecular formula C19H12F3N3O5 B2552754 2-cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 744229-78-5](/img/structure/B2552754.png)

2-cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(trifluoromethyl)phenyl]prop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(trifluoromethyl)phenyl]prop-2-enamide" is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities and applications in chemical sensing. While the provided papers do not directly discuss this specific compound, they do provide insight into the general class of benzamide derivatives and their properties.

Synthesis Analysis

The synthesis of benzamide derivatives, such as those discussed in the first paper, typically involves acylation reactions. Specifically, the paper describes the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives through direct acylation of 2-amino-2-(naphthalen-1-yl)acetonitrile . Although the exact synthesis of the compound is not detailed, similar methods could potentially be applied for its synthesis, considering the structural similarities.

Molecular Structure Analysis

X-ray single crystallography is a common technique used to determine the solid-state properties of benzamide derivatives, as mentioned in the first paper . This technique would likely be useful in analyzing the molecular structure of "2-cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(trifluoromethyl)phenyl]prop-2-enamide" to understand its conformation and potential intermolecular interactions.

Chemical Reactions Analysis

The first paper also discusses the interaction of benzamide derivatives with fluoride anions, where a specific derivative containing a 3,5-dinitrophenyl group exhibits a color change in response to fluoride anions . This indicates that benzamide derivatives can participate in chemical reactions with anions, which could be relevant to the compound if it shares similar reactivity patterns.

Physical and Chemical Properties Analysis

Benzamide derivatives are known to have interesting physical and chemical properties, such as colorimetric sensing abilities. The first paper describes a derivative that changes color in the presence of fluoride anions, which is attributed to a deprotonation-enhanced intramolecular charge transfer (ICT) mechanism . The second paper discusses the high selectivity of N-nitrophenyl benzamide derivatives toward cyanide ions in aqueous environments . These properties suggest that the compound may also have specific interactions with certain anions, which could be explored for sensor development or other applications.

Applications De Recherche Scientifique

Reaction Mechanisms and Derivatives

- The reaction of 2-cyano-3-(x-nitrophenyl)prop-2-enamides with methyl 3-oxobutanoate has been studied, leading to the synthesis of compounds with potential for further chemical transformations. These reactions afford a variety of pyridine and piperidine derivatives, demonstrating the versatility of cyano and nitrophenyl substituted propenamides in synthesizing complex heterocyclic structures (O'callaghan et al., 1999).

Sensing Applications

- A series of structurally simple N-nitrophenyl benzamide derivatives have been developed as chemosensors for cyanide in aqueous environments, leveraging the strong affinity of cyanide towards the acyl carbonyl carbon. This high selectivity makes these compounds practical for monitoring cyanide concentrations in water samples (Sun et al., 2009).

Targeted Drug Delivery

- Benzamide derivatives conjugated with alkylating cytostatics have shown potential for targeted drug delivery, especially in the context of melanotic melanoma. These derivatives have been synthesized and tested for their cytotoxicity, demonstrating enhanced efficacy compared to traditional chemotherapy agents (Wolf et al., 2004).

Chemical Synthesis and Structural Analysis

- The synthesis of 2,4-disubstituted 4H-1,4-benzothiazine derivatives from cyano(phenylsulfinyl-, p-nitrophenyl-, or o-nitrophenyl-)methylthiophenyl isocyanides demonstrates the utility of these compounds in creating benzothiazine derivatives, which could have further applications in material science and pharmacology (Kobayashi et al., 2006).

Fluoride Ion Sensing

- N-(Cyano(naphthalen-1-yl)methyl)benzamides have been synthesized and shown to exhibit colorimetric sensing behavior for fluoride ions, highlighting their utility in environmental monitoring and potentially in medical diagnostics. The color transition from colorless to achromatic black in response to fluoride anion attests to their effectiveness as sensors (Younes et al., 2020).

Propriétés

IUPAC Name |

2-cyano-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)-3-[2-(trifluoromethyl)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12F3N3O5/c20-19(21,22)13-4-2-1-3-11(13)7-12(10-23)18(26)24-14-8-16-17(30-6-5-29-16)9-15(14)25(27)28/h1-4,7-9H,5-6H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVSREDOKTPLSOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])NC(=O)C(=CC3=CC=CC=C3C(F)(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12F3N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)-3-[2-(trifluoromethyl)phenyl]prop-2-enamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

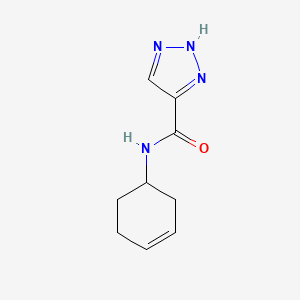

![1-[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one](/img/structure/B2552673.png)

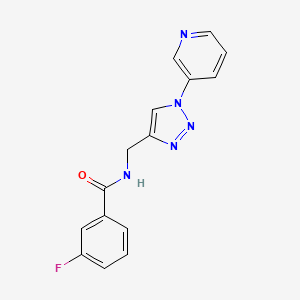

![ethyl 4-[({[7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B2552678.png)

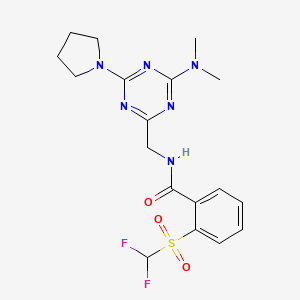

![5-methyl-1-(4-methylphenyl)-4-[(phenylsulfonyl)methyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2552680.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-phenylbutanamide](/img/structure/B2552684.png)

![[3-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)phenyl]dimethylamine](/img/structure/B2552690.png)